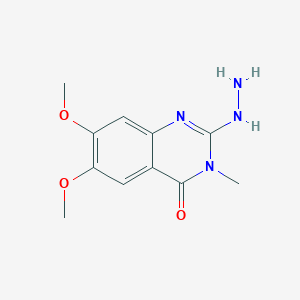

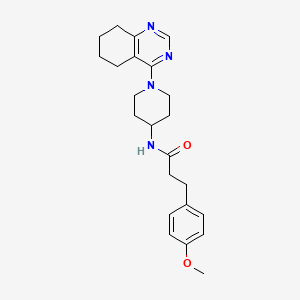

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Typically, a compound’s description would include its IUPAC name, common names, and its role or uses in industry or research.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of each reaction.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用

Tautomerism and Chemical Properties

- A study of the tautomerism of guanidines, including 2-hydrazino-3-phenylquinazolin-4(3H)-one, revealed its predominant existence in the imino tautomer form in DMSO solution (Ghiviriga et al., 2009).

Reaction with Trifluoromethyl-β-Diketones

- Research on the reaction of 2-hydrazino-3-methylquinoxaline with trifluoromethyl-β-diketones showed the formation of various compounds including unexpected products like 1,2,4-triazolo[4,3-a]quinoxalines (Aggarwal et al., 2009).

Pharmacological Investigations

- A study synthesized novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones by cyclization of 2-hydrazino-3-phenylquinazolin-4(3H)-one, exploring its potential as H1-antihistaminic agents (Alagarsamy et al., 2005).

Synthesis of Quinazoline Derivatives

- Research on the synthesis of new 2-substituted quinazoline derivatives, involving reactions with hydrazino derivatives, highlighted the versatility of these compounds (Deshmukh et al., 2012).

Condensation and Triazoloquinazolines Synthesis

- A study demonstrated the condensation of 2-hydrazino-4(3H)-quinazolinone with bielectrophilic reagents to yield triazoloquinazolines, further contributing to our understanding of quinazoline chemistry (Badawy et al., 1990).

Formation of 1-Methyl[1,2,4]Triazolo[4,3-a]Quinazolin-5(4H)-ones

- Research into the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone showed the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, indicating a complex reaction pathway (Danylchenko et al., 2015).

Synthesis and Antifungal Activity of Quinazolin-4(3H)-one Derivatives

- A novel group of 6-iodoquinazolin-4(3H)-one derivatives was prepared starting from 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one, highlighting the compound's role in synthesizing heterocyclic compounds with potential antifungal activities (El-Hashash et al., 2015).

安全和危害

This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and any precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions or applications for the compound.

属性

IUPAC Name |

2-hydrazinyl-6,7-dimethoxy-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-15-10(16)6-4-8(17-2)9(18-3)5-7(6)13-11(15)14-12/h4-5H,12H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSFBXBXSAPOSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2N=C1NN)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazino-6,7-dimethoxy-3-methylquinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)

![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)

![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)

![1-[(1S,2S)-2-methylcyclopropyl]ethanone](/img/structure/B2479431.png)

![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)

![N~6~-(4-ethoxyphenyl)-N~6~-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)

![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)